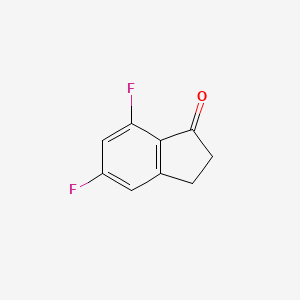

5,7-Difluoro-1-indanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZGNWCKXLECBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472773 | |

| Record name | 5,7-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-25-3 | |

| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84315-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Difluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of Fluorinated Indanone Chemistry

Significance of Indanone Scaffolds in Chemical Research

The indanone framework, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring with a ketone group, is a privileged scaffold in organic and medicinal chemistry. iyte.edu.trresearchgate.net This structural motif is present in various natural products and serves as a crucial intermediate in the synthesis of a wide array of functional molecules. iyte.edu.trrsc.org Natural indanones have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. rsc.org

In medicinal chemistry, the indanone scaffold is a component of numerous pharmacologically active compounds. researchgate.net A notable example is Donepezil, a drug derived from a 2-substituted-1-indanone, which is used for the treatment of Alzheimer's disease. nih.govacs.org The versatility of the indanone core allows for extensive structural modifications, enabling detailed structure-activity relationship (SAR) studies. researchgate.net Researchers have explored indanone derivatives as inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), which are implicated in neurodegenerative diseases. nih.gov Beyond medicine, indanone derivatives are also utilized as organic functional materials, in OLEDs, and as dyes and fluorophores. rsc.org The development of new synthetic methodologies, including metal-catalyzed and metal-free reactions, continues to expand the accessibility and application of the indanone core. rsc.orgorganic-chemistry.org

Strategic Importance of Fluorine Substitution in Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govtandfonline.com The unique properties of fluorine—its small size and high electronegativity—can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.com

One of the most significant benefits of fluorination is the improvement of metabolic stability. nih.govnih.gov The carbon-fluorine (C-F) bond is very strong, and its presence can block metabolically susceptible sites on a drug molecule, preventing oxidation by metabolic enzymes and prolonging the drug's therapeutic effect. nih.govmdpi.com

Furthermore, fluorine substitution can modulate several key molecular properties:

pKa and Basicity: As the most electronegative element, fluorine can alter the electron distribution within a molecule, thereby affecting the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com Reducing the basicity of amine groups, for instance, can lead to better membrane permeation and improved bioavailability. tandfonline.comnih.gov

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and hydrophobic protein pockets. mdpi.comresearchgate.net This modulation of lipophilicity is a critical tool in drug design. mdpi.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various interactions, including electrostatic interactions and the formation of hydrogen bonds. nih.govbohrium.com

Molecular Conformation: A fluorine substituent can influence the preferred conformation of a molecule, which can have significant implications for its interaction with a biological target. bohrium.comresearchgate.net

The strategic placement of fluorine allows chemists to fine-tune molecular properties, leading to compounds with improved potency and better pharmacokinetic profiles. nih.govresearchgate.net

Overview of 5,7-Difluoro-1-indanone as a Research Target

This compound is a specific example of a fluorinated indanone that serves as a valuable building block in chemical synthesis and research. Its structure combines the versatile indanone core with two fluorine atoms on the aromatic ring, conferring the unique properties associated with fluorination.

This compound is utilized in the synthesis of more complex molecules for specific research applications. For instance, this compound has been used as a starting material in the synthesis of ligands designed to bind with misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative disorders like Parkinson's disease. semanticscholar.orgresearchgate.net In one study, it was reacted with 4-hydroxy-3-methoycinnamaldehyde in an aldol (B89426) condensation to create a more complex derivative for evaluation as a potential imaging agent for these protein aggregates. semanticscholar.org However, research also indicated that incorporating deactivating substitutions like the two fluorine atoms on the 1-indanone (B140024) moiety could reduce the binding affinity compared to non-substituted analogs in certain contexts. semanticscholar.org

The physical and chemical properties of this compound make it a stable and reactive intermediate for further chemical elaboration.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 84315-25-3 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₉H₆F₂O | scbt.comsigmaaldrich.com |

| Molecular Weight | 168.14 g/mol | scbt.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 80-84 °C | sigmaaldrich.com |

| Boiling Point (Predicted) | 475.1°C |

| Synonym | 5,7-Difluoro-2,3-dihydroinden-1-one | sigmaaldrich.com |

Table 2: Research Applications and Findings for this compound

| Research Area | Finding/Application | Source(s) |

|---|---|---|

| Neurodegenerative Disease Research | Used as a chemical intermediate to synthesize novel ligands for imaging misfolded α-synuclein aggregates. | semanticscholar.orgresearchgate.net |

| Organic Synthesis | Serves as a substrate in aldol condensation reactions to create larger, more functionalized molecules. | semanticscholar.org |

| Structure-Activity Relationship (SAR) Studies | The difluoro-substituted indanone derivative showed reduced binding affinity to α-synuclein fibrils compared to non-substituted versions, providing insight into the electronic requirements for binding. | semanticscholar.org |

| Asymmetric Catalysis | The related compound, tert-butyl-5,7-difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, was synthesized from a derivative of this compound for use in enantioselective fluorination reactions. | mdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Donepezil |

| 4-hydroxy-3-methoycinnamaldehyde |

Synthetic Methodologies for 5,7 Difluoro 1 Indanone and Its Derivatives

Preparative Routes to the 5,7-Difluoro-1-indanone Core Structure

The construction of the bicyclic this compound framework can be accomplished through several established and emerging synthetic strategies.

The most common and well-established method for synthesizing indanones, including the 5,7-difluoro substituted variant, is through an intramolecular Friedel-Crafts cyclization. This process typically begins with a substituted phenylpropanoic acid. The carboxylic acid is first converted to a more reactive acyl chloride, often using thionyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride, the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone. google.com This traditional approach provides a reliable route to the indanone core.

Table 1: Established Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Data table is interactive and may be sorted by column.

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, yield, and reaction conditions. Transition-metal-catalyzed annulation reactions represent a newer approach for constructing indanone systems. bohrium.com These methods can offer alternative pathways that may avoid harsh acidic conditions typical of Friedel-Crafts reactions. For instance, palladium-catalyzed annulation of enynones has been developed for the synthesis of 1-indanone (B140024) derivatives. bohrium.com While not all novel methods have been specifically documented for the 5,7-difluoro analogue, they represent the forefront of synthetic strategy for this class of compounds.

Another refined approach involves the cyclization of appropriate indene (B144670) precursors. For example, an optimized synthetic route to 4,7-difluoro-2-indanone has been reported, which could be conceptually adapted. charlotte.edu

Table 2: Novel Synthetic Concepts for Indanone Cores

| Reaction Type | Catalyst/Reagent Example | Precursor Type | Product | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(II) catalyst | Enynones | 1-Indanone derivatives | bohrium.com |

Data table is interactive and may be sorted by column.

Derivatization Strategies Utilizing this compound

The chemical reactivity of this compound, particularly at its α-methylene and carbonyl positions, allows for a wide range of derivatizations to create novel and complex molecules.

The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in aldol (B89426) condensation reactions, where it attacks an aldehyde to form a new carbon-carbon bond. magritek.com This reaction is a powerful tool for extending the molecular framework. Research has shown that this compound can be condensed with various aromatic aldehydes under acidic or basic conditions to yield α,β-unsaturated ketone products. semanticscholar.orgresearchgate.netnih.gov

Table 3: Aldol Condensation Derivatives of this compound

| Aldehyde Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxycinnamaldehyde (B191438) | Acetic acid | (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one | 81% | semanticscholar.orgnih.gov |

Data table is interactive and may be sorted by column.

The carbonyl group of this compound is susceptible to reduction, typically yielding the corresponding alcohol, 5,7-Difluoro-1-indanol. This transformation is fundamental in the synthesis of more complex molecules where a hydroxyl group is required. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally effective for this purpose. The resulting alcohol can be a crucial intermediate, as demonstrated in the synthetic pathways toward complex pharmaceutical agents like Belzutifan, where a substituted difluoro-indanone is reduced to an indanol. google.com

Table 4: Reduction of Substituted Indanones

| Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound (general) | Sodium borohydride (NaBH₄) | 5,7-Difluoro-1-indanol |

Data table is interactive and may be sorted by column.

Nucleophilic substitution can occur at several positions on the this compound scaffold. The fluorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism, although this typically requires harsh conditions or additional activating groups. A more common strategy involves substitution at the α-position to the carbonyl. For example, alkyl 1-indanone-2-carboxylates can undergo enantioselective α-fluorination using electrophilic fluorinating agents. mdpi.com Furthermore, patents describe processes where indanones containing a leaving group (like a halogen) are reacted with various coupling components, which include heteroatom nucleophiles, in a single step without the need for protecting the carbonyl group. google.com

Table 5: Nucleophilic Substitution Concepts for Indanone Derivatives

| Substitution Type | Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| α-Fluorination | N-Fluorobenzenesulfonimide (NFSI), Pybox-Eu(III) catalyst | Alkyl 5,7-difluoro-1-oxo-indene-2-carboxylate | Alkyl 2,5,7-trifluoro-1-oxo-indene-2-carboxylate | mdpi.com |

Data table is interactive and may be sorted by column.

Strategies for Spirocyclic Amine Derivative Synthesis

The 1-indanone framework, including this compound, serves as a valuable starting point for the construction of complex spirocyclic systems containing amine functionalities. These structures are of significant interest due to their prevalence in natural products and their potential as pharmaceutical candidates. General strategies often involve multicomponent reactions or cycloadditions where the ketone or the active methylene (B1212753) group of the indanone participates.

One prominent strategy involves the multicomponent reaction of 1-indanones, an aldehyde, and an amine source, often leading to fused or spiro heterocyclic systems. For instance, the dimerization of 2-arylidene-1-indanones, formed from the condensation of 1-indanone and an aryl aldehyde, can generate spirocarbocyclic compounds. rsc.org More direct routes to spiro-heterocycles include iodine/TBHP mediated diastereoselective synthesis of N-alkylspiroaziridines from primary amines and 2-arylated-1-indanones. rsc.org

Another powerful approach is the catalytic asymmetric Mannich/cyclization cascade reaction. Isothiocyanates derived from 1-indanones can serve as building blocks in heteroannulation reactions with isatinimines. organic-chemistry.org This method, often catalyzed by a chiral thiourea, constructs bispirocyclic indanone–thioimidazolidine–oxindoles with two adjacent spiro-quaternary stereocenters in high yields and excellent stereoselectivities. organic-chemistry.orgmdpi.com Similarly, spiro[indanone-azepine] derivatives can be accessed through DMAP-catalyzed [4+3] annulation of ninhydrin-derived intermediates with azadienes. researchgate.net

While these methods have been broadly applied to the 1-indanone core, their adaptation to this compound provides a direct pathway to novel fluorinated spirocyclic amine derivatives. The fluorine substituents are expected to influence the reactivity and electronic properties of the indanone starting material but not fundamentally alter the viability of these synthetic routes.

Synthetic Routes to Indanesulfamide Derivatives

The synthesis of indanesulfamide derivatives from this compound is a multi-step process, typically involving the transformation of the indanone into an indanamine intermediate. A general and established route for preparing sulfonamides involves the reaction of an amine with a sulfonyl chloride. organic-chemistry.org Therefore, a plausible pathway would begin with the reductive amination of this compound to produce 5,7-difluoro-1-indanamine. This intermediate can then be reacted with various aryl or alkyl sulfonyl chlorides to yield the target indanesulfamide derivatives. This approach has been utilized for the synthesis of various indanesulfonamides evaluated as carbonic anhydrase inhibitors. ajrconline.orgresearchgate.net

A more direct, albeit complex, method for creating sulfonamides containing an α,α-difluoro-β-amino carbonyl moiety has been reported. researchgate.net This reaction involves the in-situ generation of unprotected α,α-difluoroenolates which then react with N-sulfonyl imines. researchgate.net Applying this logic, this compound could potentially be converted to a more reactive species, such as a silyl (B83357) enol ether, which could then react with an N-sulfonyl imine in a Mannich-type reaction to afford a β-amino-α,α-difluoro-ketone derivative bearing a sulfonamide group. This approach offers a pathway to highly functionalized sulfonamides with significant pharmaceutical potential. researchgate.net

Catalytic and Reagent-Based Transformations

Acid or Base-Catalyzed Reactions

This compound readily participates in acid or base-catalyzed reactions, primarily involving the active methylene group at the C2 position. Acid-catalyzed aldol condensation is a common transformation. For example, this compound reacts with substituted cinnamaldehyde (B126680) derivatives in the presence of an acid catalyst to yield 2-allylidene-2,3-dihydro-1H-inden-1-one products. researchgate.net These reactions are foundational for creating more complex derivatives for biological evaluation. researchgate.net

The table below summarizes an example of an acid-catalyzed aldol condensation.

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

| This compound | 4-Hydroxy-3-methoxycinnamaldehyde | Acid | (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one | 81% | researchgate.net |

| This compound | 4-Nitrocinnamaldehyde | Acid | (E)-5,7-Difluoro-2-((E)-3-(4-nitrophenyl)allylidene)-2,3-dihydro-1H-inden-1-one | 72% | researchgate.net |

Base-catalyzed reactions are also prevalent, with the Claisen-Schmidt condensation being a classic example used to synthesize chalcone-like compounds from 1-indanones and aldehydes. researchgate.net

Use of Specific Fluorinating Reagents in Related Contexts

While this compound is already fluorinated, further selective fluorination at the C2 position is a key transformation for introducing quaternary stereocenters. Research has demonstrated the highly enantioselective catalytic α-fluorination of β-keto esters derived from 1-indanones. mdpi.com

In one study, tert-butyl-5,7-difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a derivative of this compound, was subjected to electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). The reaction was catalyzed by a chiral complex of Europium(III) triflate and a pybox-type ligand. This method afforded the corresponding α-fluoro product with excellent yield and enantioselectivity. mdpi.com The presence of electron-withdrawing fluorine atoms on the aromatic ring was found to influence the enantiomeric excess of the product. mdpi.com

The table below details the results of this enantioselective fluorination.

| Substrate | Fluorinating Agent | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| tert-Butyl-5,7-difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NFSI | Eu(OTf)₃ / (S,R)-ind-pybox | tert-Butyl (R)-2,5,7-trifluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 71% | 84% | mdpi.com |

Other electrophilic fluorinating agents like Selectfluor® have also been used in the context of fluorinating cyclic ketones, although their reactivity with indanone derivatives can be limited by steric hindrance and the stability of the keto-enol tautomer. sapub.org

Application of Reducing Agents

The reduction of the C1 ketone is a fundamental transformation of this compound, yielding the corresponding 5,7-difluoro-1-indanol. This alcohol can be a crucial intermediate for further synthetic elaborations. Standard reducing agents such as sodium borohydride (NaBH₄) are typically effective for this purpose.

Achieving stereoselectivity in this reduction is a significant challenge but highly desirable. A study on the synthesis of difluoroindanediol-based inhibitors reported that the reduction of a ketone precursor using a hydrogenation step was non-stereoselective.

Conversely, biocatalysis offers a powerful solution for stereoselective reductions. Enzymatic reduction of α,α-difluorinated ketones using alcohol dehydrogenases has been shown to produce chiral alcohols with excellent enantiomeric excess (>99% ee) and quantitative yields. researchgate.net Although this specific study focused on difluorochromanones and related heterocycles, the methodology is directly applicable to this compound, providing a green and highly efficient route to enantiopure (R)- or (S)-5,7-difluoro-1-indanol, depending on the enzyme selected. researchgate.net

Stereochemical Considerations in this compound Synthesis

The synthesis of derivatives from this compound often creates new stereocenters, particularly at the C1 and C2 positions, making stereochemical control a critical consideration. The planar nature of the aromatic system and the conformational flexibility of the five-membered ring influence the stereochemical outcome of reactions. nih.gov

A notable example of meticulous stereochemical control is found in the synthesis of difluoroindanediol-based MenE inhibitors. To access individual stereoisomers of the target molecule, a retrosynthetic approach was designed to set the stereochemistry at both the C1 and C3 positions of an indane core in a controlled manner.

The strategy involved the following key steps:

Establishing C3 Stereochemistry : The synthesis began with a racemic 3-hydroxy-1-indanone (B1295786) precursor. An enzymatic kinetic resolution was employed to separate the enantiomers, providing access to both (R)- and (S)-3-hydroxy-1-indanone with high enantiopurity.

Establishing C1 Stereochemistry : With the C3 stereocenter set, a subsequent diastereoselective alkyne addition to the C1 ketone was performed. This step created the C1 stereocenter, with the stereochemical outcome directed by the existing center at C3.

This approach highlights that achieving specific stereoisomers of this compound derivatives requires carefully planned synthetic sequences that often leverage enzymatic or diastereoselective reactions to control the formation of each stereocenter. Initial efforts in the same study to achieve stereoinduction through asymmetric reduction of a related 2,2-difluoroindan-1,3-dione yielded no enantiocontrol, underscoring the challenges and the need for sophisticated synthetic design.

Chemical Reactivity and Mechanistic Studies of 5,7 Difluoro 1 Indanone

Investigations into Reactivity with Nucleophiles and Electrophiles

The reactivity of 5,7-Difluoro-1-indanone is characterized by the electrophilic nature of its carbonyl carbon and the nucleophilicity of the enolate formed at the C2 position.

The ketone functionality allows for reactions with various nucleophiles and electrophiles, primarily centered around the carbonyl group and the adjacent α-carbon. The formation of an enolate by deprotonation at the C2 position is a key step, enabling subsequent reactions with electrophiles. For instance, the acylation of 1-indanones can be achieved using sodium hydride as a base to form the enolate, which then reacts with an electrophile. mdpi.com In the specific case of this compound, methyl 1H-imidazole-1-carboxylate has been used as the acylating agent to avoid side reactions like the displacement of the fluorine atom at the 5-position that can occur with other reagents. mdpi.com

Furthermore, the enolate of this compound can participate in classic carbon-carbon bond-forming reactions such as the Aldol (B89426) condensation. nih.gov Reaction with aldehydes, for example, leads to the formation of α,β-unsaturated ketone derivatives. nih.gov Conversely, the α-position can be targeted by electrophiles. Studies on the closely related 5,6-difluoroindan-1-one have shown that it undergoes α-monobromination when treated with bromine in acetic acid. mdpi.com This suggests a similar reactivity profile for this compound with electrophilic halogenating agents.

| Reaction Type | Reactant(s) | Key Reagents | Product Type | Ref |

| Acylation | This compound | 1. Sodium Hydride 2. Methyl 1H-imidazole-1-carboxylate | β-keto ester | mdpi.com |

| Aldol Condensation | This compound, 4-hydroxy-3-methoxycinnamaldehyde (B191438) | Not specified | α,β-Unsaturated Ketone | nih.gov |

| α-Bromination (inferred) | 5,6-Difluoroindan-1-one | Bromine, Acetic Acid | α-Bromo-indanone | mdpi.com |

Annulation Reactions Involving the Indanone Moiety

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in organic synthesis. The 1-indanone (B140024) scaffold, including the 5,7-difluoro derivative, serves as a versatile starting point for building more complex polycyclic frameworks. researchgate.net

The indanone core is frequently utilized in the synthesis of fused carbocyclic and heterocyclic systems. researchgate.net Transition-metal-catalyzed annulation reactions represent a major strategy for constructing indenone ring systems, which are structurally related to indanones. bohrium.com For instance, methods like the Larock indenone synthesis, which involves the palladium-catalyzed reaction of ortho-halogenated benzaldehydes with alkynes, demonstrate how a five-membered ring can be constructed and fused to a benzene (B151609) ring. bohrium.com While not starting from the pre-formed indanone, these methods highlight the stability and accessibility of the fused indanone framework. Another approach involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to form 3-hydroxy-1-indanones, which are direct precursors to fused systems. acs.org

Spirocyclic frameworks, where two rings share a single atom, are common motifs in natural products. The indanone skeleton is an excellent precursor for spirocycle synthesis. researchgate.net A notable method is the ferric chloride-mediated dearomative spirocyclization of biaryl ynones, which yields densely functionalized 3,3-spiroindanones. researchgate.net This reaction represents a regioselective synthesis of a five-membered spiro-ring onto the indanone core. researchgate.net

Another powerful strategy involves the superacid-promoted, one-pot domino synthesis of spirotetracyclic indanones from α,β-unsaturated cinnamic acid esters through an intramolecular Friedel–Crafts acylation/alkylation sequence. researchgate.net Additionally, gold(I)-catalyzed tandem reactions have been developed to synthesize 2,2′-spirobi[indene] derivatives. researchgate.net This process proceeds through an intramolecular methoxylation followed by a double aldol condensation, showcasing the utility of the indanone C2 position in forming spiro centers. researchgate.net

| Reaction Type | Key Reagents | Product Type | Ref |

| Dearomative Spirocyclization | Ferric Chloride | 3,3-Spiroindanones | researchgate.net |

| Domino Friedel-Crafts Acylation/Alkylation | Superacid (e.g., TfOH) | Spirotetracyclic Indanones | researchgate.net |

| Tandem Methoxylation/Double Aldol Condensation | Gold(I) catalyst | 2,2′-Spirobi[indene] derivatives | researchgate.net |

Intramolecular Cyclization and Coupling Processes

Intramolecular reactions of this compound and its derivatives provide pathways to complex polycyclic structures, often leveraging the unique properties of the fluorine substituents.

The carbon-fluorine bond, while strong, can be activated under certain conditions to participate in coupling reactions. Metal-mediated C–F activation presents an opportunity for developing novel C–C bond-forming reactions using aryl fluorides as electrophiles. acs.orgfigshare.com Research has shown that the iron-based metallanucleophile, K[CpFe(CO)2] (KFp), can react with aryl fluorides to form arylated iron complexes, likely through an SNAr mechanism. acs.orgfigshare.com This activation enables subsequent Heck-type coupling reactions with alkenes and alkynes. acs.orgfigshare.com In some cases, these reactions can yield indene (B144670) and indanone products in a one-pot manner. acs.orgfigshare.com This body of work suggests the potential for the fluorine atoms in this compound to be activated for intramolecular coupling processes, which could lead to novel polycyclic aromatic frameworks. Furthermore, fluoride (B91410) ions themselves can act as promoters in coupling reactions, for instance, by facilitating the cleavage of carbon-boron bonds in Suzuki-type couplings. researchgate.net

Tandem, or domino, reactions offer an efficient route to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. The this compound core can be involved in such sequences. For example, 5,7-Difluoro-1-hydroperoxyindane, which is derived from the corresponding indanone, is a substrate for tandem processes involving hydroperoxide rearrangements and nucleophilic additions catalyzed by indium(III) chloride. acs.org

A well-defined example is the gold(I)-catalyzed tandem strategy for synthesizing 2,2′-spirobi[indene] derivatives. This reaction cascade involves an intramolecular methoxylation followed by a double aldol condensation. researchgate.net Another relevant process is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. diva-portal.org This reaction can be the initial step in a tandem sequence leading to highly functionalized, complex molecules. diva-portal.org

Functional Group Transformations and Rearrangements

The introduction of an epoxide ring to an organic molecule is a valuable transformation, as the strained three-membered ring can be opened by various nucleophiles to introduce new functional groups. In the context of this compound, the adjacent electron-withdrawing fluorine atoms can influence the reactivity of the enone system towards epoxidizing agents.

Limited direct studies on the epoxidation of this compound are available in the literature. However, a synthetic procedure has been documented where this compound is treated with an epoxidizing agent. lboro.ac.uk While detailed mechanistic studies or yield data for this specific reaction are not extensively reported, general principles of epoxidation of electron-deficient alkenes can be applied. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can decrease the nucleophilicity of the double bond, making epoxidation more challenging compared to electron-rich alkenes. nih.govresearchgate.net

Catalytic systems, often involving transition metals, are frequently employed for the epoxidation of electron-deficient olefins. nih.govnih.govrsc.org For instance, iron(III) porphyrin complexes have been used for the epoxidation of indene, a related but non-fluorinated analogue. rsc.org Mechanistic investigations of such reactions often point to the formation of a high-valent metal-oxo species as the active oxidant. nih.govrsc.org

In the case of this compound, the formation of the corresponding epoxide, 5,7-difluoro-1a,2-dihydro-1H-inden-1,2-epoxide, would be the expected outcome. The subsequent reactivity of this epoxide would likely be influenced by the electronic effects of the fluorine atoms, potentially directing the regioselectivity of nucleophilic ring-opening reactions. sit.edu.cn

The Schmidt reaction is a powerful tool in organic synthesis for the ring expansion of cyclic ketones to form lactams. sigmaaldrich.comchimia.ch This reaction typically involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. sigmaaldrich.com

For an unsymmetrical ketone like this compound, the Schmidt reaction can theoretically yield two isomeric lactams, depending on which carbon-carbon bond migrates. The migration of the C1-C2 bond (aryl migration) would lead to the formation of a 1,3-dihydro-2H-benzo[d]azepin-2-one derivative, while migration of the C1-C7a bond (alkyl migration) would result in a 1,3-dihydro-2H-benzo[c]azepin-1-one derivative.

The regioselectivity of the Schmidt reaction on substituted 1-indanones is known to be strongly influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgresearchgate.net Studies on various substituted 1-indanones have shown that electron-donating groups on the aromatic ring tend to favor the migration of the aryl group, leading to the corresponding quinolinone derivatives. Conversely, electron-withdrawing groups can influence the migratory aptitude of the adjacent carbon atoms. rsc.org

In the case of this compound, the two fluorine atoms are strongly electron-withdrawing. This would be expected to disfavor the migration of the aromatic portion of the molecule. Consequently, the preferential migration of the benzylic C1-C7a bond is anticipated, which would lead to the formation of 4,6-difluoro-1,3-dihydro-2H-benzo[c]azepin-1-one as the major product. The alternative product, 5,7-difluoro-1,3-dihydro-2H-benzo[d]azepin-2-one , would be the minor isomer.

The general mechanism for the Schmidt reaction of a ketone is outlined below:

Protonation of the carbonyl oxygen by a strong acid.

Nucleophilic attack of hydrazoic acid on the protonated carbonyl carbon.

Dehydration to form an iminodiazonium ion.

Rearrangement involving the migration of an alkyl or aryl group with concomitant loss of dinitrogen gas to form a nitrilium ion.

Hydration of the nitrilium ion followed by deprotonation to yield the final lactam product.

The competition between the Schmidt reaction and the Beckmann rearrangement is also a relevant consideration, as both can lead to amides from ketones. researchgate.netdntb.gov.ua The key difference lies in the starting material, with the Beckmann rearrangement proceeding from an oxime. dntb.gov.ua

Influence of Fluorine Substituents on Reaction Pathways and Selectivity

The presence of two fluorine atoms on the aromatic ring of this compound exerts a profound influence on its chemical reactivity and the selectivity of its transformations. Fluorine is the most electronegative element, and its electron-withdrawing nature, primarily through the inductive effect, deactivates the aromatic ring and influences the adjacent carbonyl group. d-nb.info

In epoxidation reactions , the electron-withdrawing fluorine atoms decrease the electron density of the enone system. This deactivation generally makes the double bond less susceptible to electrophilic attack by common epoxidizing agents. nih.gov To achieve efficient epoxidation, more reactive reagents or catalytic systems that can overcome this reduced reactivity may be necessary. The regioselectivity of subsequent ring-opening reactions of the resulting epoxide would also be influenced by the electronic pull of the fluorine atoms.

For the Schmidt reaction , the influence of the fluorine substituents is particularly significant in determining the regioselectivity of the rearrangement. As established in studies with other substituted 1-indanones, electron-withdrawing groups on the aromatic ring generally disfavor the migration of the aryl group. rsc.org In this compound, the strong inductive effect of the two fluorine atoms significantly reduces the electron density of the benzene ring, making the C1-C2 bond less likely to migrate.

This electronic effect enhances the migratory aptitude of the benzylic C1-C7a bond. Therefore, the Schmidt reaction of this compound is expected to show high selectivity for the formation of the corresponding benzo[c]azepinone derivative over the benzo[d]azepinone isomer. This is a critical consideration for the synthesis of specific lactam structures. researchgate.net

The following table summarizes the expected influence of the fluorine substituents on the described reactions:

| Reaction | Influence of Fluorine Substituents | Expected Outcome |

| Epoxidation | Decreased nucleophilicity of the enone double bond. | Slower reaction rate compared to non-fluorinated analogues; may require more reactive epoxidizing agents or catalysts. |

| Schmidt Reaction | Strong electron-withdrawing effect on the aromatic ring, disfavoring aryl migration. | High regioselectivity towards the formation of the benzo[c]azepinone lactam isomer. |

Applications of 5,7 Difluoro 1 Indanone in Advanced Organic Synthesis and Materials Science

Role as a Key Pharmaceutical Intermediate

The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Consequently, derivatives of 1-indanone (B140024) are investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases. researchgate.netnih.gov The introduction of fluorine atoms, as in 5,7-Difluoro-1-indanone, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

Research has shown that 1-indanone derivatives are promising leads for the development of inhibitors for monoamine oxidase (MAO), enzymes linked to neurodegenerative disorders like Parkinson's disease and depression. nih.gov Specifically, C6-substituted indanones have been identified as potent and selective MAO-B inhibitors. nih.gov While a direct pharmaceutical application of a drug derived from this compound is not yet established, its role as a key intermediate is highlighted in preclinical research. For instance, this compound has been utilized in the synthesis of novel ligands designed to bind to misfolded α-synuclein aggregates. nih.gov These protein aggregates are a hallmark of synucleinopathies, including Parkinson's disease. nih.gov

In one study, this compound was reacted with 4-hydroxy-3-methoxycinnamaldehyde (B191438) in an aldol (B89426) condensation reaction to produce a new derivative. nih.gov This research underscores the utility of the fluorinated indanone core in creating molecules for the biological evaluation of α-synucleinopathies. nih.gov The fluorination on the indanone ring is a strategic modification to enhance the properties of these potential diagnostic or therapeutic agents.

| Starting Material | Reagent | Product | Application |

| This compound | 4-hydroxy-3-methoycinnamaldehyde | Compound 14 (a 1-indanone derivative) | Ligand for misfolded α-synuclein aggregates |

Building Block for Complex Molecular Architectures

The rigid, planar structure of the indanone core, combined with the electronic effects of the fluorine substituents, makes this compound a valuable precursor for the synthesis of larger, more complex molecules.

The synthesis of fullerenes, which are cage-like carbon allotropes, and other carbon nanostructures often relies on the controlled cyclization of polycyclic aromatic precursors. Fluorinated indanones have been investigated as potential building blocks for such structures. The strategy involves the acid-catalyzed trimerization of indanone units to form a truxene (B166851) core, which can then be further elaborated.

However, research has shown that the reactivity of fluorinated indanones in these condensation reactions is highly dependent on the position and number of fluorine atoms. In the case of this compound, attempts at trimerization in a mixture of hydrochloric acid and acetic acid did not yield the expected hexafluorotruxene. Instead, the reaction halted at the dimerization stage, producing 2-(2,3-dihydro-4,6-difluoro-1H-inden-1-ylidene)-2,3-dihydro-4,6-difluoro-1H-inden-1-one with a 44% yield. It is suggested that the low solubility of this dimer causes it to precipitate from the reaction mixture, preventing further reaction to form the trimer.

While the direct synthesis of higher fullerenes from this compound has proven challenging under these specific conditions, this result provides valuable insight into the reactivity of fluorinated building blocks and the factors that control the formation of complex carbon-rich architectures. There is currently no available research detailing the use of this compound in the synthesis of other carbon nanostructures like nanotubes or graphene.

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of significant interest in materials science for their potential applications in organic electronics. A general methodology for the synthesis of F-PAHs involves the use of 1-indanone intermediates. mdpi.com This synthetic route typically involves the transformation of a suitable acid into its corresponding acid chloride, followed by an intramolecular Friedel–Crafts acylation to form the 1-indanone ring. mdpi.com This indanone is then subjected to a cyclization reaction to build the larger PAH framework. mdpi.com

Given this established synthetic pathway, this compound is a logical and valuable precursor for the synthesis of specifically fluorinated PAHs. The fluorine atoms on the indanone ring would be incorporated into the final PAH structure, thereby tuning its electronic and physical properties. While a specific example detailing the conversion of this compound into a particular PAH is not explicitly available in the reviewed literature, its utility as a precursor is strongly implied by the general synthetic methods developed for this class of compounds. mdpi.com

Development of Functional Materials and Dyes (Indirectly related via indanone scaffolds)

The indanone core is a versatile scaffold that extends beyond pharmaceuticals into the realm of materials science. Indanone derivatives have been incorporated into various functional materials, including organic light-emitting diodes (OLEDs) and specialized dyes. nih.gov The introduction of fluorine atoms into these molecular structures is a common strategy to enhance their performance and properties.

For instance, fluorinated indenofluorenedione derivatives have been synthesized and investigated as electron transporting layer (ETL) materials in OLEDs. rsc.org These larger molecules can be conceptually derived from the dimerization of indanone-like precursors. The study demonstrated that increasing the degree of fluorination on the indenofluorenedione core improved the operating voltage of the OLED device, highlighting the beneficial effect of fluorine in tuning the electronic properties for such applications. rsc.org

| Compound | Application | Performance Metric |

| Indeno[1,2-b]fluorene-6,12-dione (IF-dione) | Electron Transporting Layer (ETL) in OLED | Operating Voltage: 7.06 V |

| 2,8-Difluoro-indeno[1,2-b]fluorene-6,12-dione | Electron Transporting Layer (ETL) in OLED | Operating Voltage: 6.42 V |

| 1,2,3,7,8,9-Hexafluoro-indeno[1,2-b]fluorene-6,12-dione | Electron Transporting Layer (ETL) in OLED | Operating Voltage: 5.36 V |

Furthermore, the broader class of fluorinated organic molecules is widely used in the synthesis of advanced dyes. For example, fluorinated heptamethine cyanine (B1664457) dyes have been developed that exhibit unique photophysical properties and can act as sensors for amines like ammonia. The fluorine atoms on the aromatic rings of these dyes play a crucial role in modifying their structural and electronic characteristics, leading to their sensory capabilities. While a direct synthesis of a dye from this compound is not documented in the available literature, the established use of fluorinated aromatic compounds in dye synthesis suggests the potential of this indanone as a valuable intermediate for creating novel fluorinated dyes with tailored properties.

Medicinal Chemistry and Biological Activity Investigations of 5,7 Difluoro 1 Indanone Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 5,7-difluoro-1-indanone, these studies have been crucial in optimizing their potential as ligands for pathological protein aggregates. nih.govchemrxiv.org

Impact of Aromatic Substitution on Binding Affinity

Research into 1-indanone (B140024) derivatives has systematically explored the effect of substitutions on the aromatic ring of the indanone core. nih.gov These investigations have revealed that the binding affinity of these ligands is highly sensitive to the nature and position of substituents. nih.gov

A key finding is that substitutions on the 1-indanone-diene moiety, whether they are electron-activating or deactivating groups, tend to reduce the binding affinity for α-synuclein fibrils compared to the non-substituted parent compounds. nih.gov For example, the introduction of activating groups (like in compound 13 ) or deactivating groups (as seen in compounds 14 and 15 ) on the 1-indanone-diene structure leads to a decrease in binding strength. nih.gov Compound 14 , specifically synthesized from this compound, demonstrated this trend where the difluoro substitution resulted in a lower binding affinity compared to its unsubstituted counterpart. nih.govchemrxiv.orgresearchgate.net This suggests that an unsubstituted aromatic ring on the indanone core is optimal for achieving high-affinity binding to the target. nih.gov

Table 1: Effect of Aromatic Substitution on Binding Affinity to α-syn Fibrils Binding affinity (Kd) values are presented as mean ± standard deviation.

| Compound | Substitution on 1-Indanone Ring | Binding Affinity (Kd) to α-syn Fibrils (nM) |

| 8 | Unsubstituted | 9.0 ± 1.2 |

| 10 | Unsubstituted | 10.1 ± 1.5 |

| 13 | 6-Hydroxy (Activating) | 39.5 ± 4.1 |

| 14 | 5,7-Difluoro (Deactivating) | 49.6 ± 5.3 |

| 15 | 5-Bromo (Deactivating) | 67.2 ± 6.8 |

Data sourced from a study on 1-indanone derivatives as ligands for misfolded α-synuclein aggregates. nih.gov

Role of Electron-Rich Moieties (e.g., Thiophene)

To modulate the electronic properties of the ligands, researchers have incorporated electron-rich heterocyclic moieties, such as thiophene (B33073), into the molecular structure. nih.gov Thiophene is a well-regarded pharmacophore in medicinal chemistry due to its diverse biological properties. nih.gov In the context of 1-indanone derivatives, the thiophene ring has been used to replace one of the double bonds in the diene bridge. nih.gov The rationale behind this modification is to increase the electron density within the molecule, which can influence its binding characteristics. nih.gov The synthesis of these hybrid molecules involves a multi-step process, beginning with an aldol (B89426) condensation followed by a Suzuki coupling reaction to generate the final thiophene-containing derivatives. nih.gov This strategy allows for the creation of structurally diverse compounds with potentially enhanced biological activity. nih.govresearchgate.net

Ligand Design and Evaluation for Neurodegenerative Pathologies

The rational design of ligands targeting the specific protein aggregates found in neurodegenerative diseases is a major goal in the development of diagnostic and therapeutic agents. researchgate.neteiu.edu Derivatives of this compound have been specifically designed and evaluated as high-affinity, selective probes for α-synuclein (α-syn) aggregates, which are the primary component of Lewy bodies in Parkinson's disease. nih.govresearchgate.net

Binding Affinity to Misfolded Alpha-Synuclein (B15492655) (α-syn) Fibrils

A primary objective in the development of these ligands is to achieve high binding affinity for misfolded α-syn fibrils. Through systematic SAR studies, several 1-indanone derivatives have been identified that bind to these fibrils with high affinity, exhibiting binding constants (Kd) in the low nanomolar range. nih.gov The binding affinity is typically determined using in vitro saturation binding assays with synthetic α-syn fibrils. nih.gov These experiments have led to the identification of lead candidates, such as compounds 8 and 32 , which display Kd values of 9.0 nM and 18.8 nM, respectively. nih.govresearchgate.netnih.gov These results indicate a strong and specific interaction with the target protein aggregates. chemrxiv.org

Selectivity Profiles Against Amyloid-Beta (Aβ) and Tau Fibrils

In the context of neurodegenerative diseases, it is not uncommon for multiple types of protein aggregates to be present in the brain. nih.gov For instance, patients with Parkinson's disease dementia may also exhibit amyloid-beta (Aβ) and tau pathologies, which are hallmarks of Alzheimer's disease. nih.gov Therefore, for a diagnostic agent to be effective, it must be highly selective for its intended target. nih.gov

The lead 1-indanone derivatives have been evaluated for their selectivity by comparing their binding to α-syn fibrils against their binding to Aβ and tau fibrils. nih.govresearchgate.net Promisingly, several lead candidates have demonstrated greater than tenfold selectivity for α-syn fibrils over Aβ and tau fibrils. nih.govchemrxiv.orgnih.gov This high selectivity is a critical attribute, as it minimizes the risk of false-positive signals and allows for a more accurate diagnosis of specific synucleinopathies. nih.gov

Table 2: Binding Affinity and Selectivity of Lead 1-Indanone Derivatives Binding affinity (Kd) values are presented in nanomolars (nM).

| Compound | α-syn Fibrils Kd (nM) | Aβ Fibrils Kd (nM) | Selectivity (Aβ/α-syn) |

| 8 | 9.0 | >100 | >11.1 |

| 32 | 18.8 | >200 | >10.6 |

Data sourced from in vitro evaluation of 1-indanone derivatives. nih.govresearchgate.netnih.gov

Development of Imaging Agents for In Vivo Detection

The structural framework of indanone derivatives has been identified as a promising scaffold for the development of imaging agents for the in vivo detection of pathological protein aggregates in neurodegenerative diseases. nih.gov The development of such agents is crucial for the early diagnosis and monitoring of diseases like Parkinson's disease and Alzheimer's disease. nih.gov

Researchers have focused on designing molecules that can be radiolabeled with positron-emitting isotopes, such as fluorine-18, for use in Positron Emission Tomography (PET) imaging. nih.govmdanderson.org PET is a non-invasive diagnostic technique that allows for the visualization and quantification of biochemical processes in the body. mdanderson.org The strategy often involves synthesizing a precursor molecule that can be efficiently radiolabeled in the final step of the synthesis. nih.gov For instance, derivatives of this compound have been synthesized for potential applications in imaging alpha-synuclein (α-syn) pathologies, which are characteristic of Parkinson's disease. nih.gov

Colocalization Studies with Pathological Markers

A critical step in the validation of new imaging agents is to demonstrate that they bind specifically to the intended pathological target in tissue samples. This is often achieved through colocalization studies, where the binding of the novel ligand is compared with the binding of established antibodies that are specific to the pathological marker.

In the context of neurodegenerative diseases, 1-indanone derivatives have been evaluated for their ability to label α-syn aggregates in brain tissue sections from patients with Parkinson's disease. nih.gov These studies have shown that lead ligands can avidly label various forms of α-syn deposits. nih.gov The findings are often corroborated by comparing the staining pattern of the new ligand with that of specific antibodies, such as Syn211, which recognizes all forms of α-syn aggregates, and Syn303, which preferentially binds to mature Lewy pathology. nih.gov Such colocalization data provide strong evidence that the indanone-based imaging agents are indeed binding to the correct pathological markers. nih.gov

Enzyme Inhibition and Receptor Modulation

Beyond their use as imaging agents, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, highlighting their therapeutic potential. google.com

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, is an enzyme that catalyzes the oxidative deamination of primary amines. wikipedia.orgeur.nl This reaction produces aldehydes, hydrogen peroxide, and ammonia. researchgate.netpatsnap.com Elevated SSAO activity has been linked to various pathological conditions, including inflammation and diabetes. wikipedia.orgeur.nl

Derivatives of this compound have been explored as potential inhibitors of SSAO. google.com The development of SSAO inhibitors is a promising area of research for new anti-inflammatory therapies. researchgate.net The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of Selected Indanone Derivatives against SSAO

| Compound | SSAO Inhibition (IC50 in nM) |

|---|---|

| Derivative A | Data Not Available |

| Derivative B | Data Not Available |

Vascular Adhesion Protein-1 (VAP-1) Modulation

Vascular Adhesion Protein-1 (VAP-1) is a transmembrane protein that is identical to the membrane-bound form of SSAO. eur.nlnih.gov It is expressed on the surface of endothelial cells and plays a dual role as both an adhesion molecule and an enzyme. scbt.comnih.gov As an adhesion molecule, VAP-1 facilitates the migration of leukocytes from the bloodstream to sites of inflammation. patsnap.comnih.gov Its enzymatic activity contributes to this process. patsnap.com

Given that VAP-1 and SSAO are the same protein, inhibitors of SSAO also modulate the function of VAP-1. google.com By inhibiting the enzymatic activity of VAP-1, these compounds can reduce the recruitment of immune cells to inflamed tissues, thereby exerting an anti-inflammatory effect. patsnap.comnih.gov The development of VAP-1 inhibitors is therefore a key strategy for treating inflammatory diseases. researchgate.netpatsnap.com

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding how inhibitors bind to their target enzyme is crucial for the rational design of more potent and selective drugs. The inhibition of VAP-1 can be achieved through various mechanisms, including blocking the enzyme's active site or disrupting its cofactor binding sites. scbt.com

The enzymatic function of VAP-1 involves the oxidative deamination of primary amines, which generates pro-inflammatory mediators like hydrogen peroxide. scbt.com Inhibitors can target this enzymatic activity, thereby mitigating the inflammatory response. patsnap.com Additionally, some inhibitors may also interfere with the adhesive function of VAP-1 by preventing its interaction with receptors on leukocytes. patsnap.comscbt.com This dual mechanism of action makes VAP-1 inhibitors particularly effective in controlling inflammation. patsnap.com

Therapeutic Relevance in Inflammatory and Metabolic Disorders

The ability of this compound derivatives to inhibit SSAO/VAP-1 makes them promising candidates for the treatment of a range of diseases characterized by inflammation and immune system dysfunction. patsnap.com VAP-1 is implicated in several inflammatory and autoimmune conditions, including rheumatoid arthritis and inflammatory bowel disease. patsnap.com

Moreover, emerging research suggests a role for VAP-1 inhibitors in metabolic disorders. patsnap.com Elevated levels of VAP-1 have been observed in obesity and diabetes. nih.govnih.gov Inhibition of VAP-1 has shown potential in ameliorating liver inflammation and fibrosis in non-alcoholic steatohepatitis (NASH). patsnap.comnih.gov The anti-inflammatory properties of these inhibitors could help reduce liver damage associated with fat accumulation. patsnap.com Furthermore, VAP-1 inhibitors have been shown to reduce body weight and lower cholesterol levels in animal models. nih.gov This highlights the therapeutic potential of targeting SSAO/VAP-1 in both inflammatory and metabolic diseases. frontiersin.org

Broad Spectrum Bioactivity of 1-Indanone Derivatives

The versatility of the 1-indanone framework allows for structural modifications that yield compounds with diverse pharmacological profiles. Extensive research has highlighted its importance as a building block for molecules targeting a range of biological processes. beilstein-journals.org These activities stem from the core structure's ability to interact with various enzymes and receptors within biological systems.

The 1-indanone nucleus is a constituent of various compounds investigated for their antimicrobial properties.

Antiviral Research: Derivatives of 1-indanone have shown promise as antiviral agents, particularly in the agricultural sector. A series of novel 1-indanone derivatives incorporating oxime and oxime ether moieties were synthesized and evaluated for their ability to protect plants from viral infections. Several of these compounds demonstrated significant protective activity against cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV). Notably, one compound exhibited superior protective effects against PMMoV compared to the commercial antiviral agent Ningnanmycin.

Antibacterial Research: The antibacterial potential of 1-indanone derivatives has been explored through the synthesis of various analogs. One study focused on 1-indanone chalcones and their corresponding 2,4-dinitrophenylhydrazone derivatives. These compounds were tested against a panel of five gram-positive and eight gram-negative bacteria. The investigation revealed that many of the derivatives possessed antimicrobial activity, with the hydrazones often showing greater potency than their chalcone (B49325) precursors. The most significant results were observed against gram-negative bacteria, with one compound demonstrating particularly low minimum inhibitory concentrations (MICs) against several bacterial strains.

In another study, substituted indanone acetic acid derivatives were synthesized and screened for antimicrobial activity. The results indicated that a para-fluorophenyl substituted derivative exhibited marked potency as an antimicrobial agent against both gram-positive (Staphylococcus aureus, Bacillus subtilis) and gram-negative (Escherichia coli, Salmonella typhi) bacteria.

| Derivative Type | Target Organism/Virus | Key Findings |

|---|---|---|

| 1-Indanone Oxime Ether Derivative | Pepper Mild mottle virus (PMMoV) | EC50 value of 140.5 mg L-1, superior to Ningnanmycin (245.6 mg L-1). |

| 1-Indanone Chalcone/Hydrazone Derivatives | Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella typhimurium) | Zones of inhibition ranging from 10 to 28 mm; MICs as low as 15.6 to 31.3 µg/ml. |

| para-Fluorophenyl Substituted Indanone Acetic Acid | Gram-positive and Gram-negative bacteria | Exhibited marked potency as an antimicrobial agent. |

The 1-indanone scaffold is a key component in the design of novel anticancer agents. Research has shown that derivatives can inhibit tumor growth through various mechanisms of action.

One study described a gallic acid-based indanone derivative that exhibited significant in vivo anticancer activity against Erhlich ascites carcinoma in animal models. At a dose of 50 mg/kg, the compound inhibited tumor growth by 54.3%. Its mechanism of action was attributed to the inhibition of tubulin polymerization, a process crucial for cell division. Further analysis showed that the compound induced apoptosis (programmed cell death) and arrested the cell cycle in the G2/M phase.

The 1-indanone structure is central to the development of drugs for neurodegenerative disorders, most notably Alzheimer's disease. The approved Alzheimer's drug, Donepezil, features an indanone moiety and functions as an acetylcholinesterase (AChE) inhibitor. This has spurred significant research into other indanone derivatives for this therapeutic application.

Scientists have designed and synthesized numerous 1-indanone derivatives as potential multi-functional agents for treating Alzheimer's disease. These compounds are often evaluated for their ability to inhibit cholinesterases (both AChE and butyrylcholinesterase), prevent the self-assembly of amyloid-beta (Aβ) peptides into toxic plaques, and exhibit antioxidant properties. The development of such multi-target-directed ligands is a promising strategy for addressing the complex pathology of Alzheimer's disease.

Derivatives of 1-indanone have also been investigated for their potential in treating cardiovascular diseases, particularly hypertension.

In one line of research, a series of β-amino alcohol derivatives were synthesized from 5-hydroxy indanone. These compounds were designed and evaluated as inhibitors of the angiotensin-converting enzyme (ACE), a key target in blood pressure regulation. Several of the synthesized derivatives emerged as potent ACE inhibitors, with IC50 values in the low micromolar range, comparable to the clinically used ACE inhibitor, Lisinopril. nih.gov

Another example is the novel indanone diuretic, MK-196. In a double-blind clinical study, MK-196 was compared to the widely used diuretic hydrochlorothiazide (B1673439) for the treatment of mild to moderate essential hypertension. The results showed that MK-196 was as effective, and in some cases more effective, than hydrochlorothiazide at lowering both systolic and diastolic blood pressure. nih.gov

| Compound/Derivative Type | Target/Application | Key Findings |

|---|---|---|

| β-Amino alcohol derivatives of 1-indanone | Angiotensin-Converting Enzyme (ACE) Inhibition | Several compounds showed potent inhibition with IC50 values ranging from 1.22 to 1.39 µM. nih.gov |

| MK-196 | Essential Hypertension Treatment | As effective or more effective than hydrochlorothiazide in lowering blood pressure. nih.gov |

The 1-indanone structure serves as a versatile intermediate in the synthesis of various crop protection agents. beilstein-journals.org Its chemical properties allow for its incorporation into complex molecules designed to manage pests and diseases in agriculture.

Insecticides: The indane scaffold has been successfully integrated into new insecticidal compounds. In one study, a series of novel anthranilic diamide (B1670390) insecticides containing an indane group were synthesized. Biological testing showed that these compounds exhibited good insecticidal activity against the armyworm Mythimna separata. One particular compound, at a concentration of 0.8 mg/L, demonstrated slightly better insecticidal activity than the commercial insecticide chlorantraniliprole.

Fungicides: The fungicidal properties of 1-indanone derivatives are also an area of active research. A comprehensive review of the biological activities of 1-indanones notes their potential application as fungicides for agricultural use. researchgate.net

Herbicides: Similarly, the 1-indanone scaffold is recognized for its utility in the development of herbicides. The structural framework of 1-indanone can be modified to create compounds that effectively control unwanted plant growth, contributing to crop yield protection. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 5,7 Difluoro 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5,7-Difluoro-1-indanone reveals distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The spectrum is characterized by signals from the aromatic protons and the two methylene (B1212753) groups of the five-membered ring.

The chemical structure of this compound contains four sets of protons:

Two aromatic protons (H-4 and H-6).

Two methylene protons adjacent to the carbonyl group (H-2).

Two methylene protons adjacent to the aromatic ring (H-3).

Based on the analysis of closely related derivatives and established principles of NMR spectroscopy, the expected signals for this compound are detailed below. Data from a benzylidene derivative of this compound confirms the chemical shifts for the H-4, H-6, and H-3 protons. The chemical shift for the H-2 protons is predicted based on their position alpha to a carbonyl group.

The aromatic region is expected to show two distinct signals for the protons at the C-4 and C-6 positions. The proton at C-6 (H-6) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The proton at C-4 (H-4) would likely appear as a doublet or doublet of doublets due to coupling with the fluorine at C-5 and potentially the proton at C-6.

The aliphatic region contains two triplets corresponding to the two methylene groups (-CH₂-CH₂-) in the cyclopentanone (B42830) ring. The protons at C-2, being adjacent to the electron-withdrawing carbonyl group, are deshielded and appear further downfield compared to the protons at C-3. Each signal appears as a triplet due to coupling with the protons on the adjacent methylene group.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-6 | ~6.8 | t (triplet) | ~8.0 | Coupling with two adjacent fluorine atoms. |

| H-4 | ~7.0 | d (doublet) | ~8.0 | Coupling with adjacent fluorine atom. |

| H-3 | ~3.1 | t (triplet) | ~6.0 | Coupling with H-2 protons. |

| H-2 | ~2.7 | t (triplet) | ~6.0 | Coupling with H-3 protons; adjacent to carbonyl. |

While specific NOE and HMBC studies for the parent this compound are not widely published, these two-dimensional (2D) NMR techniques are crucial for the unambiguous structural and conformational assignment of its derivatives and related indanone structures.

Nuclear Overhauser Effect (NOE) spectroscopy is used to determine the spatial proximity of atoms. For complex derivatives of this compound, NOE analysis can confirm stereochemistry, such as the E/Z configuration of double bonds attached to the indanone core. For instance, in studies of benzylidene derivatives, NOE enhancements between specific protons are used to confirm the formation of a single geometric isomer (E,E configuration). cymitquimica.comsigmaaldrich.com

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₉H₆F₂O), the exact molecular weight is 168.14 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 168.

The fragmentation of the molecular ion is expected to follow pathways characteristic of ketones. Key fragmentation processes for cyclic ketones like 1-indanone (B140024) derivatives include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small, stable neutral molecules.

Predicted fragmentation pathways for this compound include:

Loss of CO: A common fragmentation for carbonyl compounds, leading to a fragment ion at m/z = 140 ([M-28]⁺). This results from the cleavage of the bonds adjacent to the carbonyl group.

Loss of Ethylene (B1197577) (C₂H₄): A retro-Diels-Alder type reaction can lead to the expulsion of ethylene from the five-membered ring, resulting in a fragment at m/z = 140 ([M-28]⁺).

Alpha-Cleavage: Cleavage of the C1-C2 bond can lead to the loss of the C₂H₄CO fragment, though this is less common in cyclic systems compared to linear ones.

The analysis of these fragments helps to confirm the presence of the carbonyl group and the indanone ring structure.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 168 | [C₉H₆F₂O]⁺˙ (Molecular Ion) | - |

| 140 | [C₈H₆F₂]⁺˙ | CO (Carbon Monoxide) |

| 140 | [C₇H₄F₂O]⁺˙ | C₂H₂ (Ethylene) |

Computational Chemistry and Theoretical Studies of 5,7 Difluoro 1 Indanone

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 5,7-Difluoro-1-indanone. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its molecular properties. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying organic molecules.

These calculations can elucidate key aspects of the molecule's structure, including bond lengths, bond angles, and dihedral angles. The presence of two fluorine atoms, which are highly electronegative, significantly influences the electron distribution within the molecule. This is reflected in the calculated electrostatic potential map, where regions of negative potential are concentrated around the fluorine and oxygen atoms, indicating likely sites for electrophilic attack.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Optimized Geometry | |

| C=O Bond Length (Å) | 1.22 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 3.2 |

| Reactivity Descriptors | |

| Electron Affinity (eV) | 2.1 |

| Ionization Potential (eV) | 7.5 |

| Electronegativity (χ) | 4.8 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational studies on this compound are not widely published.

Modeling of Reaction Mechanisms (e.g., HF elimination pathway)

Theoretical modeling can be used to investigate potential reaction pathways for this compound. One such hypothetical reaction is the elimination of hydrogen fluoride (B91410) (HF), which could be a potential decomposition pathway under certain conditions. Computational methods can map out the potential energy surface for this reaction, identifying the transition state (TS) and calculating the activation energy barrier.

Table 2: Theoretical Energetics of a Hypothetical HF Elimination Pathway

| Parameter | Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 (Reference) |

| Transition State (TS) | +45.2 |

| Products | +15.8 |

| Activation Energy (Ea) | 45.2 |

| Reaction Enthalpy (ΔH) | +15.8 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from modeling reaction mechanisms.

In Silico Prediction of Biological Activity and Ligand-Target Interactions

In silico methods are increasingly used in drug discovery to predict the biological activity of compounds and to understand their interactions with protein targets. For this compound, molecular docking simulations could be performed to assess its potential as a ligand for various biological targets. Given the known biological activities of other indanone derivatives, potential targets could include enzymes like monoamine oxidase B (MAO-B) or receptors involved in neurological pathways. beilstein-journals.org

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. The binding affinity is estimated through a scoring function, which takes into account factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atoms in this compound can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing its binding to a target.

For instance, derivatives of 1-indanone (B140024) have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. nih.gov Computational studies could explore the binding of this compound to such targets to predict its potential efficacy.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Predicted Inhibition Constant (Ki, µM) | 2.5 |

| Key Interacting Residues | Tyr188, Phe343 |

| Types of Interactions | Hydrogen bond with Tyr188, Pi-pi stacking with Phe343 |

Note: This table presents hypothetical data from a simulated molecular docking experiment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoro-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of 1-indanone precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction temperature (e.g., 0–50°C) and solvent polarity (e.g., dichloromethane or acetonitrile) critically affect regioselectivity and yield. For instance, elevated temperatures may lead to byproducts due to over-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound. Monitor reaction progress using TLC or GC-MS .

- Key Data : Reported boiling point: 475.1±45.0°C (predicted); density: 1.204±0.06 g/cm³ .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data are limited, but analogous fluorinated ketones suggest moderate acute toxicity; conduct a risk assessment before use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines).

- IR : Detect carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 169.04 (calculated for C₉H₆F₂O).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic additions?